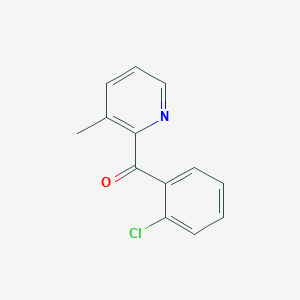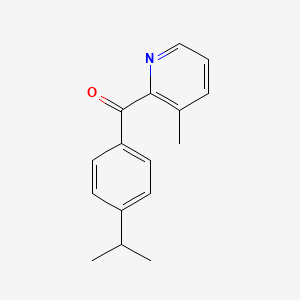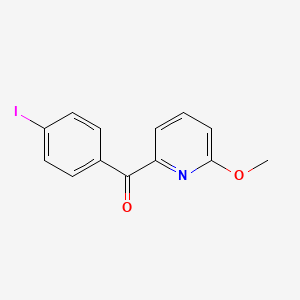
6-Methoxy-2-(4-propoxybenzoyl)pyridine
説明
6-Methoxy-2-(4-propoxybenzoyl)pyridine is a chemical compound with the molecular formula C16H17NO3 . It has a molecular weight of 271.32 . The IUPAC name for this compound is (6-methoxy-2-pyridinyl)(4-propoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO3/c1-3-11-20-13-9-7-12(8-10-13)16(18)14-5-4-6-15(17-14)19-2/h4-10H,3,11H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 271.32 .科学的研究の応用
Antibacterial and Antifungal Activity
Pyridine derivatives, including compounds related to 6-Methoxy-2-(4-propoxybenzoyl)pyridine, have shown potential in medical and agricultural applications due to their antibacterial and antifungal properties. Studies on similar pyridine derivatives have indicated moderate activity against various bacteria and fungi, demonstrating the compound's relevance in developing new antimicrobial agents (V. V. Bhuva et al., 2015).
Liquid Crystal Research
Pyridine derivatives are significant in the study of liquid crystals. Research involving hydrogen bond donors and acceptors related to pyridine derivatives has led to the discovery of new liquid crystal phases, including nematic and smectic phases. This has implications for the development of advanced materials with specific optical properties (R. Walker et al., 2020).
Corrosion Inhibition
Studies on pyridine derivatives have shown their effectiveness as corrosion inhibitors, particularly in protecting mild steel in acidic environments. These compounds exhibit mixed-type inhibition and can form protective films on metal surfaces, which is crucial for industrial applications in corrosion prevention (K. R. Ansari et al., 2015).
Material Science
Pyridine-based compounds are used in synthesizing novel materials like polyimides. These materials possess excellent thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and aerospace industries (Xiaolong Wang et al., 2006).
Cancer Research
Some pyridine derivatives have shown potential in cancer research. They exhibit properties that inhibit tumor growth and metastasis, targeting specific enzymes like topoisomerases. This suggests their potential use in developing new cancer therapies (Hanbyeol Kwon et al., 2015).
Synthesis of New Compounds
This compound can be used as a precursor or intermediate in synthesizing various heterocyclic compounds. These compounds have diverse applications, ranging from pharmaceuticals to material science (J. Patankar et al., 2008).
特性
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-11-20-13-9-7-12(8-10-13)16(18)14-5-4-6-15(17-14)19-2/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYMNYILFHRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















